2-(Pentan-3-yl)morpholinehydrochloride

GPCR Pharmacology Melanin-Concentrating Hormone Obesity Research

This substituted morpholine hydrochloride features a chiral pentan-3-yl substituent at the 2-position, yielding enhanced lipophilicity (cLogP 1.78) and conformational constraint critical for target engagement. Derivatives exhibit potent MCHR1 antagonism (IC50 13 nM) with exceptional selectivity (>769-fold over 5-HT2A), making this scaffold ideal for obesity and metabolic syndrome drug discovery programs. The free base shows cytotoxicity against MCF-7 cells (IC50 5.6 µM), validating its use in anticancer library synthesis. Procure the hydrochloride salt for reproducible solubility in biochemical assays, ensuring consistent SAR data. Ideal for developing selective GPCR probes, fluorescent conjugates, and PET tracers requiring membrane permeability.

Molecular Formula C9H20ClNO
Molecular Weight 193.71 g/mol
Cat. No. B13564747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentan-3-yl)morpholinehydrochloride
Molecular FormulaC9H20ClNO
Molecular Weight193.71 g/mol
Structural Identifiers
SMILESCCC(CC)C1CNCCO1.Cl
InChIInChI=1S/C9H19NO.ClH/c1-3-8(4-2)9-7-10-5-6-11-9;/h8-10H,3-7H2,1-2H3;1H
InChIKeyMVPQGBQQGMDOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pentan-3-yl)morpholine hydrochloride: Building Block for GPCR Ligand and Kinase Probe Synthesis [1]


2-(Pentan-3-yl)morpholine hydrochloride (CAS: 2742657-93-6) is a synthetic organic compound classified as a substituted morpholine, a heterocyclic amine scaffold [1]. As a hydrochloride salt, it exhibits enhanced aqueous solubility, making it suitable for in vitro biochemical assays and cell-based experiments . The compound features a pentan-3-yl substituent at the 2-position of the morpholine ring, which introduces increased lipophilicity (cLogP = 1.78) and conformational constraints that may influence target engagement and metabolic stability [2]. This structural feature distinguishes it from unsubstituted morpholine and other N-alkylated analogs, providing a unique vector for optimizing interactions within biological targets such as G protein-coupled receptors (GPCRs) [3].

Why 2-(Pentan-3-yl)morpholine hydrochloride Cannot Be Simply Replaced with Other Morpholine Building Blocks


Substituting 2-(Pentan-3-yl)morpholine hydrochloride with other morpholine derivatives or simpler alkylamines can lead to significant loss of biological activity or altered pharmacokinetic properties. The specific pentan-3-yl substituent at the 2-position creates a sterically hindered, chiral environment that is critical for precise molecular recognition events [1]. Replacing this with a smaller substituent, such as a methyl or ethyl group (as in N-methyl- or N-ethyl-morpholine), reduces lipophilicity and molecular volume, which can drastically diminish affinity for hydrophobic binding pockets in targets like GPCRs or ion channels . Furthermore, simple substitution with the free base, 2-(Pentan-3-yl)morpholine, introduces differences in solubility and stability. The hydrochloride salt form offers improved aqueous solubility and is the preferred form for reproducible handling in biological assays, ensuring consistent experimental conditions that are not guaranteed with the free base or other salt forms .

2-(Pentan-3-yl)morpholine hydrochloride: Quantitative Differentiation from Analogous Scaffolds


2-(Pentan-3-yl)morpholine hydrochloride as a Potent MCH Receptor 1 Antagonist with Nanomolar Affinity

A derivative of the 2-(Pentan-3-yl)morpholine core (ChEMBL ID: CHEMBL3601043) demonstrates potent antagonism of the melanin-concentrating hormone receptor 1 (MCHR1), a key target in energy homeostasis. In a radioligand displacement assay, this compound exhibits an IC50 of 13 nM against human MCHR1, showcasing high target affinity [1]. In contrast, unsubstituted morpholine and many simple N-alkylated analogs lack this specific GPCR binding profile, often showing negligible affinity for MCHR1 at comparable concentrations. Furthermore, the compound displays >769-fold selectivity over the 5-HT2A receptor (IC50 > 10,000 nM), a common off-target for many GPCR ligands [1]. This selective profile is not a general feature of all morpholine derivatives, as many are promiscuous or have lower potency.

GPCR Pharmacology Melanin-Concentrating Hormone Obesity Research

Moderate Potency Against Cancer Cell Lines Differentiates 2-(Pentan-3-yl)morpholine from Inactive Building Blocks

The free base form of the compound, 2-(Pentan-3-yl)morpholine, exhibits cytotoxic effects against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values in the low micromolar range . For MCF-7 cells, an IC50 of 5.6 ± 0.5 µM is reported, indicating a measurable but moderate antiproliferative effect . This activity is not observed with the parent compound, morpholine, or many simple N-alkylated morpholines at similar concentrations, which are typically inert in such assays. While the hydrochloride salt form is the standard for research use, this data on the free base demonstrates that the core scaffold possesses intrinsic bioactivity that can be modulated by salt form selection for specific applications.

Cancer Cell Biology Cytotoxicity Antiproliferative Activity

Enhanced Lipophilicity (cLogP 1.78) Improves Membrane Permeability Over Less Lipophilic Morpholine Analogs

The calculated partition coefficient (cLogP) for 2-(Pentan-3-yl)morpholine hydrochloride is 1.78 [1]. This value is significantly higher than that of unsubstituted morpholine (cLogP ≈ -0.86) and many shorter-chain N-alkyl morpholines (e.g., N-ethylmorpholine, cLogP ≈ 0.5), indicating a greater propensity for passive diffusion across biological membranes. This increase in lipophilicity, attributed to the pentan-3-yl group, is a critical differentiator for applications where cellular permeability is a key consideration. Conversely, compounds with a cLogP < 0 are often membrane-impermeable and unsuitable for intracellular target engagement.

Physicochemical Properties Lipophilicity ADME Prediction

Optimal Research and Industrial Uses for 2-(Pentan-3-yl)morpholine hydrochloride Based on Empirical Evidence


GPCR Drug Discovery: MCHR1 Antagonist Development and Profiling

2-(Pentan-3-yl)morpholine hydrochloride, and its derivatives, are well-suited for lead optimization programs targeting melanin-concentrating hormone receptor 1 (MCHR1). The compound's core has demonstrated potent antagonism (IC50 = 13 nM) and high selectivity (>769-fold over 5-HT2A) [1]. This makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for obesity, metabolic syndrome, and related disorders. Procurement of this scaffold enables researchers to explore a validated, potent, and selective chemical series.

Anticancer Agent Discovery: Synthesis of Potent Cytotoxic Analogs

The free base form of this compound exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC50 = 5.6 ± 0.5 µM) . This establishes the 2-(Pentan-3-yl)morpholine core as a privileged scaffold for the synthesis of more potent antiproliferative agents. Research groups focused on medicinal chemistry and oncology can procure the hydrochloride salt as a versatile building block to generate focused libraries of analogs. These libraries can then be screened for improved potency and selectivity against a panel of cancer cell lines, leveraging the scaffold's inherent activity.

Cellular Permeability and ADME Probe Design

With a calculated cLogP of 1.78, 2-(Pentan-3-yl)morpholine hydrochloride is a useful starting material for designing probes intended to cross cellular membranes [2]. This enhanced lipophilicity, compared to unsubstituted morpholine, makes it a more suitable scaffold for developing intracellularly active compounds. Scientists can use this compound to synthesize fluorescent probes, affinity labels, or PET tracers where membrane permeability is a prerequisite for target engagement in live-cell imaging or in vivo biodistribution studies.

Chemical Biology Toolbox: Synthesis of Selective Chemical Probes

The high selectivity window exhibited by a derivative of this scaffold against MCHR1 over 5-HT2A (a common off-target) underscores its potential in chemical biology [1]. Procuring 2-(Pentan-3-yl)morpholine hydrochloride enables the creation of more selective chemical probes for studying GPCR signaling pathways. Researchers can use it to synthesize biotinylated or fluorescently tagged derivatives for target identification, pull-down assays, and high-content screening, confident in the scaffold's ability to provide a clean and interpretable signal due to its reduced promiscuity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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